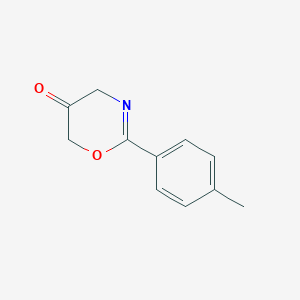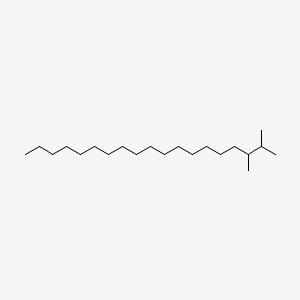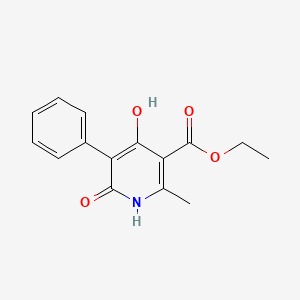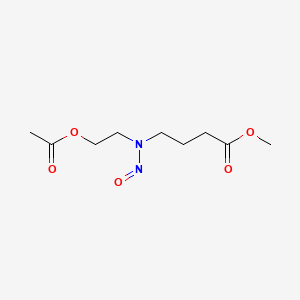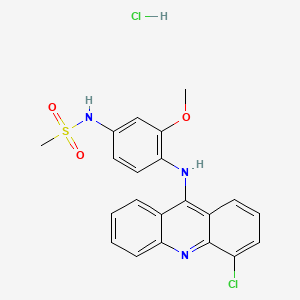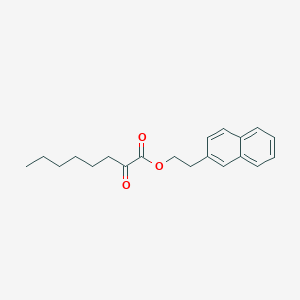
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an ethyl group and an oxooctanoate moiety. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate can be achieved through esterification reactions. One common method involves the reaction of 2-naphthyl ethanol with 2-oxooctanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-(Naphthalen-2-YL)ethyl 2-hydroxyoctanoate
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-YL)oxazole: Another naphthalene derivative with different functional groups.
2-(4-Phenoxyphenyl)oxazole: Contains a phenoxyphenyl group instead of a naphthalene ring.
2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl)oxazole: Features a biphenyl structure with bromine substitution.
Uniqueness
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate is unique due to its specific combination of a naphthalene ring and an oxooctanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
78998-23-9 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-naphthalen-2-ylethyl 2-oxooctanoate |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-10-19(21)20(22)23-14-13-16-11-12-17-8-6-7-9-18(17)15-16/h6-9,11-12,15H,2-5,10,13-14H2,1H3 |
Clé InChI |
CXVMACVCHLPKKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



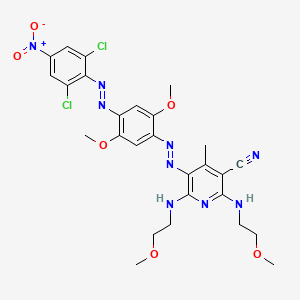
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)
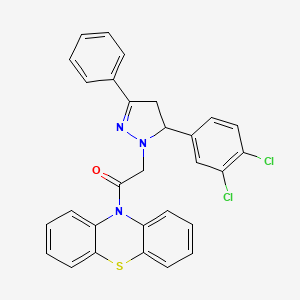
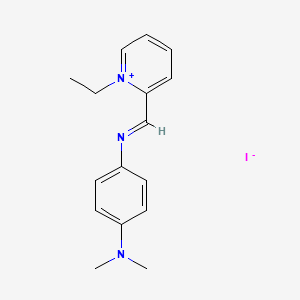
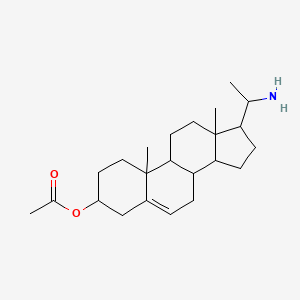
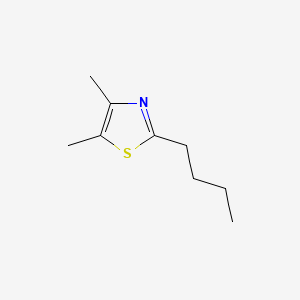
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
